Methyl 7-fluoro-1H-indazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

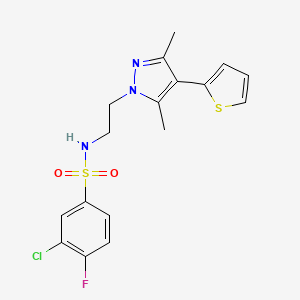

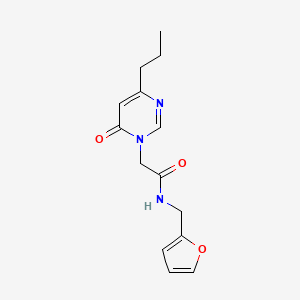

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is used for research and forensic applications .

Synthesis Analysis

The synthesis of “Methyl 7-fluoro-1H-indazole-5-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular formula of “Methyl 7-fluoro-1H-indazole-5-carboxylate” is C9H7FN2O2 . The InChI code is 1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a solid at room temperature . It has a molecular weight of 194.17 . The boiling point is 357.6±27.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Metabolite Profiling in Synthetic Cannabinoids

- Research by Wohlfarth et al. (2015) highlighted the metabolism of synthetic cannabinoids, including methyl 7-fluoro-1H-indazole-5-carboxylate analogs. They discovered that major metabolites of these compounds generally include 5-hydroxypentyl and pentanoic acid metabolites, indicating distinct biotransformation pathways for these substances Wohlfarth et al., 2015.

Pharmacological Interactions and Enzyme Inhibition

Inhibition of Lactoperoxidase

- Köksal and Alım (2018) investigated the inhibitory effects of some indazoles on bovine milk Lactoperoxidase (LPO), an enzyme with vital antimicrobial properties. The study concluded that all tested indazole molecules exhibited a strong inhibitory effect on LPO activity, which is significant considering the enzyme's role in biological systems Köksal & Alım, 2018.

Chemical Synthesis and Structural Studies

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate

- Mayes et al. (2010) reported a robust synthesis method for a compound structurally similar to methyl 7-fluoro-1H-indazole-5-carboxylate, highlighting the preparation of key intermediates towards HIV non-nucleoside reverse transcriptase inhibitors. This showcases the compound's relevance in medicinal chemistry and drug development Mayes et al., 2010.

N-Heterocyclic Carbenes Generation

- Schmidt et al. (2007) explored the synthesis and properties of 5-halo-substituted 1,2-dimethyl indazolium-3-carboxylates, compounds related to methyl 7-fluoro-1H-indazole-5-carboxylate. These substances were shown to decarboxylate upon heating to yield N-heterocyclic carbenes, offering insights into the thermal stability and reactive intermediates of these molecules Schmidt et al., 2007.

Pharmacological Profiling and Activity

Fluorinated Analogues of Marsanidine

- Wasilewska et al. (2014) investigated the influence of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists. The study concluded that fluorination on the indazole ring affected binding affinity and selectivity, emphasizing the significance of structural modifications on the pharmacological profile of these compounds Wasilewska et al., 2014.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 7-fluoro-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQFUHLSENRKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-fluoro-1H-indazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)